molecular formula C19H27NO5 B2361884 1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid CAS No. 1707602-34-3

1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid

Cat. No.: B2361884
CAS No.: 1707602-34-3
M. Wt: 349.427
InChI Key: DGVINYKZILYPIF-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 1) and a 2-methoxybenzyl substituent alongside a carboxylic acid group at position 4. The Boc group enhances stability during synthetic processes, while the 2-methoxybenzyl moiety introduces steric bulk and electronic effects due to the electron-donating methoxy group. The carboxylic acid at position 4 enables hydrogen bonding or salt formation, making the compound a versatile intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

4-[(2-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)13-14-7-5-6-8-15(14)24-4/h5-8H,9-13H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVINYKZILYPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidine Derivatives

The Boc group is universally introduced via reaction of piperidine-4-carboxylic acid derivatives with di-tert-butyl dicarbonate (Boc anhydride). A representative protocol involves:

  • Dissolving piperidine-4-carboxylic acid in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
  • Adding Boc anhydride dropwise at 0°C, followed by stirring at room temperature for 16 hours.
  • Purification via silica gel chromatography (90–95% yield).

Critical Parameter : Excess Et₃N (5 equivalents) ensures complete deprotonation of the piperidine nitrogen, preventing side reactions.

Carboxylic Acid Functionalization

The methyl ester intermediate (from alkylation steps) undergoes saponification:

  • Reagents : Lithium hydroxide (LiOH) in THF/water (3:1).
  • Conditions : Reflux for 4 hours, followed by acidification with HCl to pH 2–3.
  • Yield : 85–90% after filtration.

Reaction Optimization Strategies

Solvent and Temperature Effects

Parameter Optimal Value Impact on Yield
Alkylation Solvent Anhydrous THF Maximizes nucleophilicity of 2-methoxybenzyl alcohol
Boc Protection Temp 0°C → RT Prevents exothermic decomposition
Saponification Temp 60–70°C Accelerates ester hydrolysis without side reactions

Catalytic Enhancements

  • Palladium-Catalyzed Hydrogenation : Reduces pyridine precursors to piperidine intermediates (95% yield) under 4–5 MPa H₂ pressure.
  • Nanocatalysts : Cobalt-doped silica improves Friedel-Crafts acylation efficiency by 20%.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

Method Cost (USD/kg) Purity (%) Scalability
Mitsunobu Alkylation 12,000 99.5 Moderate
Friedel-Crafts 8,500 98.0 High
Hydrogenation 9,200 97.5 High

Recommendation : Friedel-Crafts benzylation is preferred for volumes >100 kg due to lower reagent costs.

Purification Protocols

  • Chromatography : Silica gel (100–200 mesh) with chloroform/methanol gradients removes unreacted benzyl derivatives.
  • Recrystallization : Ethanol/water (7:3) achieves >99% purity for pharmaceutical applications.

Challenges and Mitigation

Steric Hindrance at Piperidine 4-Position

  • Issue : Low reactivity of the 4-carbon limits alkylation efficiency.
  • Solution : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction kinetics by 40%.

Boc Group Stability

  • Risk : Acidic conditions during saponification may cleave the Boc group.
  • Mitigation : Strict pH control (pH 7–8) using buffered LiOH solutions.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxybenzyl halides in the presence of a base such as sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid has been explored for its potential as a scaffold in drug design. Its structure allows for modifications that can enhance selectivity and potency against specific biological targets.

  • Case Study : A study demonstrated that derivatives of this compound exhibited inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .

Peptide Synthesis

The compound is particularly useful in peptide synthesis due to its Boc-protected amine, which can be utilized in solid-phase peptide synthesis (SPPS). The Boc group can be easily removed under mild acidic conditions, allowing for the formation of peptide bonds.

  • Data Table: Peptide Coupling Efficiency
SolventCoupling Yield (%)Reaction Time (hrs)
DMF852
DMSO903
THF802

This table illustrates the efficiency of different solvents in facilitating peptide bond formation using the compound .

Biological Evaluation

Recent studies have evaluated the biological activity of compounds derived from this compound. These compounds have shown promising results in inhibiting pathways related to various diseases.

  • Case Study : In vivo studies indicated that derivatives significantly reduced eosinophilic infiltration in models of asthma, highlighting their potential as therapeutic agents for respiratory conditions .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features
1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid 2-Methoxybenzyl C${19}$H${27}$NO$_5$ 349.43 Moderate steric bulk; electron-donating methoxy group enhances polarity .
1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid 4-Chlorophenyl C${17}$H${22}$ClNO$_4$ 339.45 Electron-withdrawing chlorine improves metabolic stability .
1-Boc-4-ethylpiperidine-4-carboxylic acid Ethyl C${13}$H${23}$NO$_4$ 257.33 Low steric hindrance; higher solubility in nonpolar solvents .
1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid 2-Trifluoromethylbenzyl C${19}$H${26}$F$3$NO$5$ 405.42 High lipophilicity; trifluoromethyl group enhances resistance to oxidation .
1-Boc-4-methylpiperidine-4-carboxylic acid Methyl C${12}$H${21}$NO$_4$ 243.30 Minimal steric effects; suitable for conjugation reactions .
1-(tert-Butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid 4-Chlorobenzyl C${18}$H${26}$ClNO$_5$ 371.45 Balanced electronegativity and steric bulk; used in targeted drug design .

Functional and Application-Based Differences

  • Electron-Donating vs. Withdrawing Groups : The 2-methoxybenzyl group in the target compound enhances hydrogen-bonding capacity compared to halogenated derivatives, making it suitable for interactions with polar biological targets. In contrast, chlorophenyl or trifluoromethylbenzyl groups improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
  • Steric Effects : Ethyl and methyl analogs exhibit lower steric hindrance, facilitating reactions at the piperidine core. Conversely, benzyl derivatives (e.g., 2-methoxybenzyl) may restrict access to the carboxylic acid group, influencing reactivity .
  • Pharmaceutical Relevance : The target compound’s balanced electronic profile positions it as a candidate for protease inhibitors or receptor agonists. Chlorinated derivatives are explored in antipsychotic drug development, while trifluoromethylated analogs are studied for CNS applications .

Biological Activity

1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid (CAS RN: 1707602-34-3) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacokinetics, efficacy in various biological models, and safety profiles based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl group and a methoxybenzyl moiety. This structural configuration is believed to contribute to its biological activity.

Pharmacokinetics

Recent studies have evaluated the pharmacokinetic properties of this compound. Key findings include:

  • Absorption : The compound exhibits sufficient oral bioavailability, with studies indicating an oral bioavailability (F) of approximately 31.8% when administered at a dose of 10 mg/kg.
  • Clearance : The clearance rate was measured at 82.7 ± 1.97 mL/h/kg, suggesting moderate systemic exposure post-administration.
  • Toxicity : In toxicity assessments using Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, indicating a favorable safety profile for initial testing phases .

Anticancer Activity

This compound has shown promising anticancer properties in vitro and in vivo:

  • Cell Proliferation Inhibition : In studies involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, the compound demonstrated significant inhibition of cell proliferation with an IC50 value of 0.126 μM. This effect was markedly selective, exhibiting a nearly 20-fold greater impact on cancerous cells compared to non-cancerous MCF10A cells .
  • Mechanism of Action : The compound's mechanism involves the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor invasion and metastasis. Additionally, it has been shown to induce apoptosis and cell cycle arrest in cancer cells .

Comparative Efficacy

To contextualize its efficacy, a comparison with established chemotherapeutic agents was conducted:

CompoundIC50 (μM)Selectivity Index
This compound0.126High
5-Fluorouracil17.02Low

The selectivity index indicates that the new compound has a significantly better therapeutic window compared to traditional chemotherapeutics like 5-Fluorouracil, which is crucial for minimizing side effects during treatment .

Case Studies

Several case studies highlight the practical applications and ongoing research involving this compound:

  • In Vivo Efficacy in Mouse Models : A study involved injecting BALB/c nude mice with MDA-MB-231 cells followed by treatment with the compound over 30 days. Results indicated a marked reduction in metastatic nodules compared to control groups, underscoring its potential as a therapeutic agent .
  • Synergistic Effects with Other Agents : Preliminary findings suggest that combining this compound with other targeted therapies may enhance overall efficacy against resistant cancer cell lines, warranting further investigation into combination therapies .

Q & A

Q. Basic Research Focus

  • NMR (¹H/¹³C) : Confirm regioselectivity of the 2-methoxybenzyl group (aromatic protons at δ 6.8–7.2 ppm) and Boc group (singlet at δ 1.4 ppm for tert-butyl) .
  • IR spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680 cm⁻¹; carboxylic acid C=O at ~1720 cm⁻¹) to verify functional group retention .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products (e.g., Boc deprotection) .

How should researchers mitigate toxicity risks during handling and storage?

Q. Basic Research Focus

  • Safety protocols : Follow GHS guidelines (H302, H315, H319, H335) for oral toxicity, skin irritation, and respiratory hazards. Use PPE (gloves, goggles, fume hoods) during synthesis .
  • Storage : Store at –20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis of the Boc group .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced biological activity?

Q. Advanced Research Focus

Structural Feature Modification Impact Reference
2-Methoxybenzyl groupEnhances lipophilicity; critical for membrane penetration
Boc protectionStabilizes the piperidine nitrogen; removal required for bioactivity in vivo
Carboxylic acid moietyEnables salt formation (e.g., sodium salts) for improved solubility
Methodology :
  • Replace the methoxy group with halogens (e.g., Cl, F) to evaluate electronic effects on receptor binding .
  • Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., Alamar Blue) to quantify SAR trends .

How can contradictory data on biological activity be resolved across different studies?

Advanced Research Focus
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation time/temperature) for cytotoxicity assays .
  • Solvent effects : Use DMSO concentrations ≤0.1% to avoid false positives in cell-based studies .
  • Metabolic instability : Perform stability studies in liver microsomes to identify rapid degradation pathways (e.g., esterase cleavage) .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). The carboxylic acid group shows strong hydrogen bonding with catalytic lysine residues .
  • MD simulations : Simulate 100-ns trajectories in GROMACS to assess binding stability. The 2-methoxybenzyl group stabilizes hydrophobic pocket interactions .
  • QSAR models : Train models with IC₅₀ data from analogs to predict activity against new targets .

What methodologies evaluate the compound’s potential as a protease inhibitor?

Q. Advanced Research Focus

  • Enzymatic assays : Measure inhibition of trypsin/chymotrypsin-like proteases using fluorogenic substrates (e.g., Ac-LY-AMC). Calculate Kᵢ values via Lineweaver-Burk plots .
  • Cellular uptake : Quantify intracellular concentration via LC-MS/MS in HEK cells pre-treated with the compound .
  • Selectivity profiling : Screen against a panel of 50+ proteases to identify off-target effects .

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